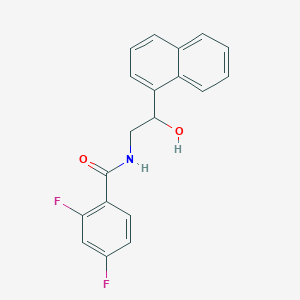

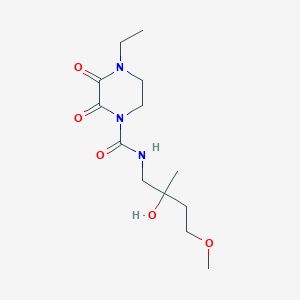

2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of aromatic polyamides incorporating fluorinated compounds and naphthalene structures has been a subject of interest in recent research. In one study, polyamides were synthesized through direct polycondensation of 2,2-bis[4-(4-amino-2-fluorophenoxy)phenyl]hexafluoropropane with various aromatic dicarboxylic acids, including 2,6-naphthalene dicarboxylic acid . Another research effort focused on the synthesis of 2,7-bis(4-aminophenoxy)naphthalene, which was then used to create aromatic polyamides by direct polycondensation with different aromatic dicarboxylic acids . These processes highlight the potential for creating high-performance materials with specific physical and chemical properties by incorporating naphthalene and fluorinated aromatic units into polyamides.

Molecular Structure Analysis

The molecular structures of the synthesized polyamides are characterized by the presence of naphthalene and fluorinated aromatic units. The incorporation of these units is expected to influence the overall properties of the polymers, such as solubility, thermal stability, and mechanical strength. The presence of naphthalene, in particular, can contribute to the rigidity and thermal resistance of the polymers due to its stable aromatic structure .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of these polyamides include polycondensation reactions between diamines and dicarboxylic acids. The use of triphenyl phosphite and pyridine as condensing agents in the synthesis of polyamides derived from 2,7-bis(4-aminophenoxy)naphthalene indicates a well-established method for promoting polyamide formation . Additionally, the oxidative coupling of N,N-dialkylanilines using naphthalene-1,8-diylbis(diphenylmethylium) as an oxidant demonstrates the versatility of naphthalene derivatives in facilitating chemical transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of the synthesized polyamides are notable for their high thermal stability, with weight loss temperatures above 440°C and glass transition temperatures ranging from 185°C to 327°C . These properties are indicative of materials that can withstand high-temperature applications. The solubility of the polyamides in various organic solvents, such as N,N-dimethylformamide and N,N-dimethylacetamide, is also significant, as it allows for the processing of these materials into films and other forms . The mechanical properties, such as tensile strength and modulus of elasticity, are influenced by the exact repeating unit structure, with some polyamides exhibiting tensile strengths of up to 82 MPa and moduli of elasticity of up to 2.3 GPa .

Applications De Recherche Scientifique

Synthesis and Characterization of Fluorinated Compounds : Fluorinated naphthoic acids, including mono- and difluoronaphthoic acids, have been synthesized as part of efforts to explore structurally similar compounds for their unique properties and applications. Such compounds serve as critical structural units in several biologically active molecules, highlighting the significance of fluorinated derivatives in medicinal chemistry and materials science (Tagat et al., 2002).

Colorimetric Sensing of Fluoride Anions : N-(cyano(naphthalen-1-yl)methyl)benzamide derivatives have been studied for their colorimetric sensing capabilities, particularly for detecting fluoride anions in solutions. These findings underscore the role of naphthalene and benzamide derivatives in developing sensitive, selective sensors for environmental and biological applications (Younes et al., 2020).

Anticancer Activities : The synthesis and evaluation of compounds structurally related to 2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide, such as naphthalene benzamide derivatives, have been explored for their anticancer potential. These studies provide valuable insights into the structure-activity relationships that guide the development of novel anticancer agents, indicating the potential biomedical research applications of the compound (Salahuddin et al., 2014).

Photocyclization Studies : The study of compounds involving naphthalene and benzamide functionalities has extended into photocyclization reactions, offering pathways to synthesize complex organic molecules. This research area suggests potential applications in developing novel organic synthesis methods and understanding photoreactive processes within organic compounds (Wei et al., 2016).

Molecular Docking and Biological Evaluation : Synthesis and evaluation of naphthyl N-acyl hydrazone derivatives demonstrate the use of naphthalene and benzamide moieties in drug discovery, particularly through molecular docking studies. These investigations highlight the compound's relevance in identifying new therapeutic agents and understanding their interactions with biological targets (Sambrajyam et al., 2022).

Propriétés

IUPAC Name |

2,4-difluoro-N-(2-hydroxy-2-naphthalen-1-ylethyl)benzamide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15F2NO2/c20-13-8-9-16(17(21)10-13)19(24)22-11-18(23)15-7-3-5-12-4-1-2-6-14(12)15/h1-10,18,23H,11H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XZYBRAMSUMJAKU-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2C(CNC(=O)C3=C(C=C(C=C3)F)F)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15F2NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2,4-difluoro-N-(2-hydroxy-2-(naphthalen-1-yl)ethyl)benzamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{[2-(Dimethylamino)ethyl]amino}-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B2542719.png)

![N-[4-(2,5-dimethoxyphenyl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2542725.png)

![N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]thiophene-2-sulfonamide](/img/structure/B2542726.png)

![3-({[3-(3,4-Dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}sulfanyl)-6-(3-methoxyphenyl)pyridazine](/img/structure/B2542727.png)

![N-(4-chlorobenzyl)-N-(2-{[3-chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-N'-methylthiourea](/img/structure/B2542731.png)

![2-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]acetic Acid](/img/structure/B2542735.png)